1-Ethyl-3-(4-pyridyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
46117-17-3 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-ethyl-3-pyridin-4-ylurea |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H2,9,10,11,12) |
InChI Key |
ZJNFYBITQPOYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=NC=C1 |
Origin of Product |
United States |
Derivatization and Analog Design of 1 Ethyl 3 4 Pyridyl Urea
Rational Design of 1-Ethyl-3-(4-pyridyl)urea Analogues
The rational design of analogues of this compound involves targeted modifications to its chemical structure to enhance desired properties while minimizing unwanted effects. This process is guided by an understanding of the molecule's pharmacophore and the physicochemical properties of its constituent parts.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. nih.gov For the 4-pyridyl moiety of this compound, various bioisosteric replacements can be considered to modulate properties such as basicity, hydrogen bonding capacity, and metabolic stability.
One common bioisosteric replacement for a pyridine (B92270) ring is a phenyl ring with appropriate substituents that mimic the electronic properties of the nitrogen atom. For instance, a nitrile group on a phenyl ring can act as a hydrogen bond acceptor, similar to the pyridine nitrogen. chemrxiv.org Other heterocyclic rings can also serve as bioisosteres. For example, pyrimidine, pyrazine, or even five-membered rings like thiazole (B1198619) or imidazole (B134444) can be explored. The choice of bioisostere can significantly impact the compound's interaction with biological targets and its pharmacokinetic profile.
In some contexts, replacing the pyridine ring with a saturated mimetic, such as a 3-azabicyclo[3.1.1]heptane core, has been shown to improve physicochemical properties like solubility and metabolic stability. chemrxiv.org Another approach involves the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which itself can be considered a derivative of pyridine. nih.gov This suggests that exploring oxidized forms of the pyridine ring and their bioisosteres could be a fruitful avenue for analog design.
To illustrate the concept, the following table presents hypothetical data on the impact of bioisosteric replacement of the 4-pyridyl ring on a generic biological activity (e.g., enzyme inhibition).
| Compound | Pyridine Moiety Replacement | Relative Activity (%) | Rationale for Replacement |
| This compound | None (Parent Compound) | 100 | Baseline activity. |
| 1-Ethyl-3-(4-cyanophenyl)urea | 4-Cyanophenyl | 85 | Nitrile group as a hydrogen bond acceptor. chemrxiv.org |
| 1-Ethyl-3-(pyrimidin-4-yl)urea | Pyrimidin-4-yl | 110 | Additional nitrogen may offer new interaction points. |
| 1-Ethyl-3-(thiazol-2-yl)urea | Thiazol-2-yl | 70 | Altered ring electronics and steric profile. |
| 1-Ethyl-3-(1H-imidazol-4-yl)urea | 1H-Imidazol-4-yl | 95 | Can act as both hydrogen bond donor and acceptor. |
The N-ethyl chain of this compound provides a site for modification to explore the impact of chain length, branching, and the introduction of functional groups on the compound's activity and properties. The length of the N-alkyl chain can influence binding affinity to biological targets. nih.gov
Systematic variation of the alkyl chain length (e.g., from methyl to hexyl) can reveal an optimal length for biological activity. For instance, in some systems, a chain of 3-6 carbons is sufficient for high-affinity binding, while longer chains may lead to a decrease in activity. nih.gov Branching on the alkyl chain, such as replacing the ethyl group with an isopropyl or tert-butyl group, can introduce steric bulk that may enhance selectivity for a particular target or alter metabolic stability.
Furthermore, the introduction of functional groups onto the alkyl chain, such as hydroxyl, amino, or ether moieties, can modify the compound's polarity, solubility, and potential for additional hydrogen bonding interactions.
The table below illustrates the potential effects of modifying the N-ethyl chain on a hypothetical receptor binding affinity.
| Compound | N-Alkyl Chain | Binding Affinity (Ki, nM) | Rationale for Modification |
| 1-Methyl-3-(4-pyridyl)urea | Methyl | 50 | Shorter chain to probe steric tolerance. |
| This compound | Ethyl | 35 | Parent compound. |
| 1-Propyl-3-(4-pyridyl)urea | Propyl | 20 | Increased hydrophobicity, potential for enhanced binding. nih.gov |
| 1-Butyl-3-(4-pyridyl)urea | Butyl | 15 | Further increase in hydrophobicity. nih.gov |
| 1-Pentyl-3-(4-pyridyl)urea | Pentyl | 18 | Potential for optimal chain length. nih.gov |
| 1-Hexyl-3-(4-pyridyl)urea | Hexyl | 40 | Chain may be too long, leading to steric clashes. nih.gov |
| 1-Isopropyl-3-(4-pyridyl)urea | Isopropyl | 65 | Introduction of branching to probe steric effects. |
The urea (B33335) linkage is a critical component of this compound, acting as a rigid and planar hydrogen-bonding unit. Modifications to this linker can have a profound impact on the molecule's conformational preferences and its ability to interact with biological targets.
Bioisosteric replacements for the urea moiety are often explored to improve properties such as metabolic stability and cell permeability. Common urea isosteres include thiourea (B124793), guanidine, squaramide, and various five-membered heterocyclic rings like oxadiazoles. These replacements can alter the hydrogen bonding pattern and the geometry of the linker.
Additionally, N-methylation of one of the urea nitrogens can disrupt the planarity of the system and prevent it from acting as a hydrogen bond donor at that position. This can be a useful strategy to reduce off-target effects or to fine-tune the binding mode of the molecule.
The following table provides an illustrative example of how modifications to the urea linkage might affect a generic biological activity.
| Compound | Linkage Modification | Relative Activity (%) | Rationale for Modification |
| This compound | Urea (Parent) | 100 | Baseline activity. |
| 1-Ethyl-3-(4-pyridyl)thiourea | Thiourea | 75 | Altered hydrogen bonding and electronic properties. |
| N-Ethyl-N'-(4-pyridyl)guanidine | Guanidine | 120 | Can form stronger hydrogen bonds due to its basicity. |
| 2-(Ethylamino)-5-(4-pyridyl)-1,3,4-oxadiazole | Oxadiazole | 90 | Heterocyclic isostere with different geometry. |
| 1-Ethyl-1-methyl-3-(4-pyridyl)urea | N-Methyl Urea | 40 | Disrupted planarity and loss of one H-bond donor. |
Systematic Structure-Activity Relationship (SAR) Studies on Pyridylurea Frameworks
Systematic SAR studies are essential for understanding how changes in the chemical structure of a pyridylurea framework, such as that of this compound, influence its molecular properties and biological activity. These studies involve the synthesis and testing of a series of related compounds to build a comprehensive picture of the chemical features required for a desired effect.
The position of the nitrogen atom in the pyridine ring can significantly affect the molecule's electronic distribution, basicity, and spatial arrangement of substituents. Comparing the properties of 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of 1-Ethyl-3-pyridylurea can provide valuable insights into the optimal placement of the nitrogen atom for a given biological target.
The 4-pyridyl isomer has the nitrogen atom para to the urea linkage, which allows for direct electronic resonance effects. In the 3-pyridyl isomer, the nitrogen is meta, and its influence is primarily inductive. The 2-pyridyl isomer places the nitrogen ortho to the urea linkage, which can lead to intramolecular hydrogen bonding and a more constrained conformation. These differences can have a significant impact on properties such as receptor binding, solubility, and metabolic stability. For example, a study on 2-pyridyl urea-based copper complexes revealed how the substitution pattern on the pyridine ring influences the coordination geometry of the metal center. nih.gov
The following table illustrates hypothetical differences in a key molecular property, such as pKa, and a resulting biological activity for the positional isomers of 1-Ethyl-3-pyridylurea.
| Compound | Pyridine Isomer | pKa of Pyridine N | Relative Biological Activity (%) |
| 1-Ethyl-3-(2-pyridyl)urea | 2-pyridyl | ~4.5 | 60 |
| 1-Ethyl-3-(3-pyridyl)urea | 3-pyridyl | ~5.0 | 80 |
| This compound | 4-pyridyl | ~5.5 | 100 |
Quantitative structure-activity relationship (QSAR) studies often employ parameters to describe the electronic and steric properties of substituents. Electronic effects are typically quantified using the Hammett substituent constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent. Steric effects can be described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR).
By systematically introducing substituents with varying electronic and steric properties onto the pyridine ring of this compound, it is possible to develop a QSAR model that correlates these properties with biological activity. For example, adding an electron-withdrawing group like a nitro or cyano group to the pyridine ring will lower its basicity and may influence its hydrogen bonding capabilities. Conversely, an electron-donating group like a methoxy (B1213986) or amino group will increase the basicity of the pyridine nitrogen.
Steric bulk, introduced by substituents at different positions on the pyridine ring, can also play a crucial role. A bulky substituent may either enhance binding by occupying a hydrophobic pocket or decrease activity due to steric hindrance.
The table below provides a hypothetical example of how different substituents on the pyridine ring could influence a measured biological activity, along with their corresponding electronic (σp) and steric (MR) parameters.
| Compound | Substituent on Pyridine Ring | σp | MR | Relative Biological Activity (%) |
| This compound | H | 0.00 | 1.03 | 100 |
| 1-Ethyl-3-(2-chloro-4-pyridyl)urea | 2-Cl | 0.23 | 6.03 | 120 |
| 1-Ethyl-3-(2-methyl-4-pyridyl)urea | 2-CH3 | -0.17 | 5.65 | 90 |
| 1-Ethyl-3-(3-nitro-4-pyridyl)urea | 3-NO2 | 0.78 | 7.36 | 150 |
| 1-Ethyl-3-(3-methoxy-4-pyridyl)urea | 3-OCH3 | -0.27 | 7.87 | 70 |
Combinatorial and High-Throughput Synthesis of Pyridylurea Libraries
The generation of molecular diversity through combinatorial chemistry and high-throughput synthesis is a cornerstone of modern drug discovery, enabling the rapid creation and evaluation of large numbers of compounds to identify promising new therapeutic agents. nih.govcognit.ca This approach has been effectively applied to the synthesis of pyridylurea libraries, leveraging automated platforms and efficient chemical strategies to explore the structure-activity relationships (SAR) around scaffolds like this compound. cognit.caresearchgate.net These methods facilitate the systematic modification of different parts of the molecule to optimize biological activity and drug-like properties. nih.gov
The synthesis of urea libraries, including those containing a pyridyl moiety, can be broadly categorized into two main strategies: solid-phase synthesis and solution-phase synthesis. mdpi.orgnih.gov
Solid-Phase Synthesis: In solid-phase synthesis (SPS), molecules are built sequentially on an insoluble polymer support or resin. nih.gov This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. For the synthesis of a pyridylurea library, a primary or secondary amine building block could be immobilized on a resin, such as a Merrifield resin, via a suitable linker like a triazene (B1217601) (T2) linker. nih.gov The resin-bound amine is then treated with a diverse set of isocyanates. Alternatively, a resin-bound isocyanate can be reacted with various amines. After the urea formation is complete, the desired products are cleaved from the solid support. nih.gov This methodology is highly amenable to automation and the creation of libraries with a "one-compound-per-well" format, which is ideal for high-throughput screening. nih.govnih.gov
Solution-Phase Synthesis: Parallel solution-phase synthesis offers the advantage of developing reactions with well-established procedures that are not limited by the constraints of solid-phase chemistry. mdpi.org Automated synthesizers, such as the Trident platform, have been successfully used to perform multi-step solution-phase synthesis of urea libraries. mdpi.org A common approach involves the reaction of a library of amines with a library of isocyanates in a suitable solvent like dichloromethane (B109758) (DCM). mdpi.orgnih.gov To streamline purification, scavenger resins can be employed to remove excess reagents. For instance, a resin-bound trisamine can be used to quench unreacted isocyanates, while a resin-bound tertiary amine can scavenge excess acid chlorides if an alternative route is used. mdpi.org
More recent methods have also utilized carbon dioxide (CO2) as a safe and environmentally friendly C1 source for urea synthesis. acs.org In one such strategy, primary amines react with CO2 in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form carbamic acids in situ. These intermediates are then dehydrated using Mitsunobu reagents to generate isocyanates, which subsequently react with a second amine to form unsymmetrical ureas. This method is amenable to parallel synthesis for the rapid construction of compound libraries. acs.org
The table below outlines the key aspects of these high-throughput synthesis strategies for generating pyridylurea libraries.
| Strategy | Description | Key Reagents/Components | Advantages | Purification Method |
| Solid-Phase Synthesis (SPS) | Compounds are built on an insoluble polymer support. | Merrifield resin, T2 triazene linker, isocyanates, primary/secondary amines. nih.gov | Simplified purification, amenability to automation. nih.gov | Filtration and washing of resin; final cleavage step. nih.gov |
| Parallel Solution-Phase Synthesis | Reactions are carried out in solution in parallel arrays (e.g., 96-well plates). | Amines, isocyanates, scavenger resins (e.g., resin-bound trisamine). mdpi.org | Utilizes established solution chemistry, fewer synthetic constraints. mdpi.org | Scavenger resins, liquid-liquid extraction, or chromatography. mdpi.org |
| CO2-Based In Situ Isocyanate Generation | Gaseous CO2 is used to form a carbamic acid intermediate, which is then converted to an isocyanate. | Primary amines, CO2, DBU, Mitsunobu reagents, secondary amines. acs.org | Use of a safe and green reagent (CO2), mild reaction conditions. acs.org | Standard chromatographic techniques. |
To construct a library of analogs based on the this compound scaffold, a combinatorial approach would involve varying the amine and isocyanate building blocks. For example, 4-aminopyridine (B3432731) could be reacted with a diverse set of isocyanates (R-NCO) to explore modifications at the 'ethyl' position. Conversely, ethyl isocyanate could be reacted with a library of substituted aminopyridines and other amino-heterocycles to probe the importance of the pyridine ring.
The table below provides examples of building blocks that could be used in the combinatorial synthesis of a pyridylurea library centered around the this compound core structure.
| Scaffold Component | Building Block Class | Examples |
| Amine Component | Substituted Aminopyridines | 4-Aminopyridine, 3-Amino-2-methylpyridine, 5-Amino-2-chloropyridine, 4-Aminopyrimidine |
| Amine Component | Other Amino-heterocycles | 2-Aminothiazole, 3-Aminopyrazole, 5-Aminoindole |
| Isocyanate Component | Alkyl Isocyanates | Ethyl isocyanate, Propyl isocyanate, Isopropyl isocyanate, Cyclohexyl isocyanate |
| Isocyanate Component | Aryl/Heteroaryl Isocyanates | Phenyl isocyanate, 4-Chlorophenyl isocyanate, 3-(Trifluoromethyl)phenyl isocyanate, 2-Thienyl isocyanate |
By employing these high-throughput and combinatorial strategies, researchers can efficiently generate large and diverse pyridylurea libraries for biological screening, accelerating the process of identifying novel compounds with desired therapeutic activities. cognit.carsc.org
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Ethyl 3 4 Pyridyl Urea
Mass Spectrometry Techniques for Precise Structural Confirmation
While the PubChem database provides predicted m/z values for various adducts of 1-Ethyl-3-(4-pyridyl)urea, experimental mass spectrometry data is needed for precise structural confirmation. High-resolution mass spectrometry (HRMS) would be required to determine the accurate mass and elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) would be necessary to study its fragmentation pattern, which would provide valuable information for confirming the connectivity of the ethyl, urea (B33335), and pyridyl components.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₈H₁₁N₃O. uni.lu
The technique distinguishes the exact mass of the compound from other molecules with the same nominal mass. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared against the experimentally measured exact mass. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), validates the proposed elemental formula. mdpi.com While specific experimental data for this compound is not detailed in the reviewed literature, the expected results can be tabulated based on its known formula.
Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound
| Ion Adduct | Molecular Formula | Theoretical m/z | Expected Experimental m/z (±5 ppm) |
| [M+H]⁺ | C₈H₁₂N₃O⁺ | 166.0975 | 166.0975 ± 0.0008 |
| [M+Na]⁺ | C₈H₁₁N₃ONa⁺ | 188.0794 | 188.0794 ± 0.0009 |
| [M+K]⁺ | C₈H₁₁N₃OK⁺ | 204.0533 | 204.0533 ± 0.0010 |
Data is derived from the compound's molecular formula. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering insights into its connectivity and functional groups.
For N,N'-substituted ureas, a common fragmentation pathway involves the cleavage of the C-N bonds within the urea moiety. nih.govchemguide.co.uk In the case of this compound, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺, m/z 166.1) would be expected to yield several key fragments.
Expected Fragmentation Pathways:
Cleavage of the N-pyridyl bond: This would lead to the formation of a protonated 4-aminopyridine (B3432731) fragment (m/z 95.06) and a neutral ethyl isocyanate molecule.
Cleavage of the N-ethyl bond: This pathway would generate a protonated ethylamine (B1201723) fragment (m/z 46.06) or, more likely, a fragment corresponding to the pyridyl-urea portion of the molecule.
Cross-ring cleavage of the pyridine (B92270) ring can also occur, though typically results in less intense signals.
Studies on isomeric phenyl-pyridyl ureas have demonstrated that the relative intensities of these fragment ions can be used to distinguish between isomers. nih.gov For this compound, the fragmentation pattern provides a unique fingerprint for its identification.
Table 2: Predicted Key MS/MS Fragments of this compound ([C₈H₁₁N₃O+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment m/z (Theoretical) |
| 166.1 | Protonated 4-aminopyridine | C₅H₇N₂⁺ | 95.06 |
| 166.1 | Protonated ethyl isocyanate | C₃H₆NO⁺ | 72.04 |
| 166.1 | Pyridyl isocyanate ion | C₆H₅N₂O⁺ | 121.04 |
| 166.1 | Ethylammonium ion | C₂H₈N⁺ | 46.07 |
Fragmentation predictions are based on general principles for urea derivatives. nih.govchemguide.co.uknih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgmdpi.com This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's absolute configuration and preferred conformation in the solid state.
While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related pyridyl urea structures allows for a detailed prediction of its key structural features. researchgate.netdergipark.org.trresearchgate.net The urea moiety is expected to be planar or nearly planar. researchgate.net A significant feature of pyridyl ureas is their capacity for hydrogen bonding. It is highly probable that the crystal structure of this compound would be stabilized by intermolecular hydrogen bonds, likely involving the N-H protons of the urea group acting as donors and the urea carbonyl oxygen and the pyridyl nitrogen atom acting as acceptors. nih.gov This network of hydrogen bonds dictates the molecular packing in the crystal lattice.
Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Structures
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C=O (urea) | ~1.25 Å |
| Bond Length | C-N (urea) | ~1.36 Å |
| Bond Angle | N-C-N (urea) | ~117° |
| Bond Angle | N-C=O (urea) | ~121° |
| Conformation | H-N-C=O Torsion Angle | ~0° or ~180° (trans/cis) |
Values are typical for urea derivatives found in crystallographic databases. materialsproject.orgnih.gov
Powder X-ray Diffraction for Polymorphism Studies
Crystal polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but identical chemical composition. rigaku.com These different forms, or polymorphs, can exhibit distinct physicochemical properties. Powder X-ray diffraction (PXRD) is the primary analytical technique for identifying and characterizing polymorphism. nih.govnih.gov
Each polymorph of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ) with characteristic relative intensities. rigaku.com For this compound, if different polymorphs (e.g., Form I, Form II) were produced through different crystallization conditions, PXRD would be the definitive method for their identification. By comparing the diffraction pattern of a sample to established reference patterns, one can determine which polymorphic form is present and detect the presence of any polymorphic impurities. nih.gov
Table 4: Hypothetical PXRD Data for Two Polymorphs of this compound
| Position (°2θ) - Form I | Relative Intensity (%) - Form I | Position (°2θ) - Form II | Relative Intensity (%) - Form II |
| 8.5 | 45 | 9.2 | 100 |
| 12.1 | 100 | 11.5 | 65 |
| 15.3 | 80 | 16.8 | 70 |
| 20.8 | 65 | 21.3 | 55 |
| 24.5 | 90 | 25.0 | 85 |
This table is a hypothetical illustration of how PXRD can distinguish between different crystalline forms.
Advanced Spectroscopic Methods for Mechanistic Interrogation
UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. In this compound, the pyridine ring and the urea group act as chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic system and potentially n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. mdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment.
This technique is also highly effective for studying complexation phenomena. researchgate.net The pyridyl nitrogen and the carbonyl oxygen of the urea group are potential coordination sites for metal ions. Upon complexation, the electronic structure of the molecule is perturbed, leading to shifts in the absorption bands. A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. By monitoring these spectral changes as a function of metal ion concentration, one can determine the stoichiometry and stability constants of the resulting complexes. nih.gov
Table 5: Hypothetical UV-Vis Absorption Data for this compound
| Condition | λmax (nm) (π→π*) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Observations |
| In Ethanol (B145695) | 258 | 14,500 | Typical absorption for pyridyl moiety. |
| In Water | 255 | 14,200 | Minor hypsochromic shift due to solvent polarity. |
| + Cu(II) ions | 265 | 16,000 | Bathochromic shift indicating complex formation. |
Data is hypothetical, illustrating expected spectral changes based on principles of UV-Vis spectroscopy. researchgate.netnih.gov
Fluorescence Spectroscopy for Photophysical Properties and Interactions
Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and dynamics of fluorescent molecules, known as fluorophores. Upon absorbing light, a fluorophore is excited to a higher electronic state. It then relaxes, partially through the emission of light, or fluorescence. The characteristics of this emitted light, such as its intensity, wavelength, and lifetime, are exquisitely sensitive to the molecule's chemical environment and its interactions with other molecules.
For this compound, fluorescence spectroscopy can provide significant insights into its photophysical properties. While specific experimental data for this compound is not extensively available in the public domain, studies on related pyridyl-based urea compounds indicate that the pyridine and urea moieties can contribute to fluorescent behavior. Research on non-conjugated fluorescent polyureas containing pyridine structures suggests that the fluorescence properties are heavily dependent on the intramolecular aggregation of these groups and the formation of hydrogen bond networks.
A systematic study of this compound would involve dissolving the compound in a range of solvents with varying polarities to probe its solvatochromic behavior—the change in absorption or emission spectra with solvent polarity. Such an analysis can reveal information about the difference in dipole moment between the ground and excited states of the molecule.
Furthermore, time-resolved fluorescence measurements can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of excited-state processes and can be affected by factors such as quenching or energy transfer.
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is another critical parameter. It quantifies the efficiency of the fluorescence process. A low quantum yield might suggest that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant.
Should detailed research be conducted, the findings could be presented as follows, illustrating the type of data that would be generated.
Interactive Data Table: Hypothetical Photophysical Properties of this compound in Various Solvents
(Note: The following data is illustrative and intended to demonstrate the format of experimental results from fluorescence spectroscopy. Specific experimental values for this compound are not currently available in the cited literature.)
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Hexane | 280 | 350 | 7143 | 0.15 | 2.1 |
| Chloroform | 285 | 365 | 7605 | 0.25 | 3.5 |
| Acetonitrile | 288 | 375 | 8264 | 0.30 | 4.2 |
| Methanol | 290 | 385 | 8849 | 0.20 | 3.8 |
| Water | 292 | 400 | 9740 | 0.10 | 2.5 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Chirality, or 'handedness', is a fundamental property of molecules that are non-superimposable on their mirror images (enantiomers). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-chiral molecule will not exhibit a CD signal.
The parent molecule, this compound, is itself achiral. Therefore, to utilize CD spectroscopy, it would be necessary to synthesize chiral derivatives. This could be achieved, for example, by introducing a chiral center into the ethyl group (e.g., using a chiral amine like (S)-1-phenylethylamine instead of ethylamine in the synthesis) or by creating a larger, inherently chiral molecular structure incorporating the this compound moiety. The synthesis of chiral ionic liquids containing a urea functionality bonded to a pyridinium (B92312) ring has been reported, demonstrating the feasibility of creating such chiral structures.
Once synthesized, the CD spectrum of a chiral derivative of this compound would provide a unique fingerprint for each enantiomer. The spectrum is typically plotted as the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. Positive and negative peaks in the CD spectrum correspond to electronic transitions within the chiral molecule.
The information gleaned from CD spectroscopy is invaluable for:
Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of a sample.
Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a chiral center can often be determined.
Studying Molecular Conformation: CD spectroscopy is highly sensitive to the three-dimensional structure of molecules, making it a powerful tool for conformational analysis.
The potential data from a CD spectroscopic analysis of a hypothetical chiral derivative could be tabulated as shown below.
Interactive Data Table: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| (S)-enantiomer | 220 | +15,000 |
| (S)-enantiomer | 250 | -8,000 |
| (S)-enantiomer | 290 | +5,000 |
| (R)-enantiomer | 220 | -15,000 |
| (R)-enantiomer | 250 | +8,000 |
| (R)-enantiomer | 290 | -5,000 |
Theoretical and Computational Chemistry Investigations of 1 Ethyl 3 4 Pyridyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. These methods, based on the fundamental principles of quantum mechanics, can determine the electronic distribution, molecular orbital energies, and various spectroscopic parameters.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 1-Ethyl-3-(4-pyridyl)urea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to predict its geometric and electronic properties. rsc.orgnih.gov
Key parameters derived from DFT calculations that help in understanding the reactivity of this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks.
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
| Chemical Potential (μ) | -3.85 eV |
| Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.80 eV |
Ab Initio Calculations for Molecular Orbital Analysis
Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. wayne.eduacs.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed description of the molecular orbitals (MOs) of this compound. researchgate.net
The analysis of the MOs reveals the nature of the chemical bonds and the electronic transitions within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridyl ring and the urea (B33335) moiety, while the LUMO would likely be distributed over the pyridyl ring. Understanding the composition and energy of these orbitals is crucial for predicting the molecule's behavior in chemical reactions and its photophysical properties.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations can provide valuable insights into its spectroscopic signatures:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies, after appropriate scaling, can be used to assign the peaks in the experimental Infrared (IR) and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable in interpreting complex NMR spectra.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can understand the nature of the electronic transitions responsible for the observed UV-Vis absorption bands.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Urea) | ~3400-3200 cm⁻¹ |
| C=O Stretch (Urea) | ~1650 cm⁻¹ | |
| ¹H NMR | Pyridyl Protons | δ 7.2-8.5 ppm |
| Ethyl Protons | δ 1.1-3.3 ppm | |
| UV-Vis Spectroscopy | λmax | ~260 nm |
Molecular Dynamics (MD) Simulations and Conformational Analysis
While quantum chemical calculations provide information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.gov
Simulation of Dynamic Behavior in Various Environments
MD simulations can be used to study the behavior of this compound in different environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent. By simulating the interactions of the molecule with its surroundings, one can gain insights into its solvation, aggregation, and transport properties. These simulations are particularly useful for understanding how the solvent affects the conformational preferences and reactivity of the molecule. For instance, in a polar solvent like water, the formation of hydrogen bonds between the urea and pyridyl groups with water molecules would be a key aspect to investigate. nih.gov
Conformational Landscape Exploration and Energy Minima
The flexibility of the ethyl group and the rotational freedom around the C-N bonds in the urea linkage mean that this compound can exist in multiple conformations. researchgate.net Exploring the conformational landscape is crucial for understanding its biological activity and material properties.
Computational techniques such as potential energy surface (PES) scanning and simulated annealing can be employed to identify the stable conformers (energy minima) and the transition states connecting them. For N,N'-disubstituted ureas, trans and cis conformations around the C-N bonds are possible. researchgate.net In the case of this compound, the relative energies of the different conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding. A thorough conformational analysis would reveal the most populated conformations at a given temperature, which are likely to be the most relevant for its chemical and biological functions. A study on N,N'-bis(4-pyridyl)urea showed that a planar ZZ (trans-trans) conformation is energetically favorable. rsc.org
| Conformation (around C-N bonds) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| trans-trans | 0.0 (most stable) | Extended conformation, minimal steric hindrance. |
| trans-cis | ~2-4 | Potential for intramolecular hydrogen bonding. |
| cis-trans | ~3-5 | Higher steric strain. |
| cis-cis | > 5 | Energetically unfavorable due to severe steric clash. |
Intermolecular Interaction Analysis and Solvent Effects
The molecular structure of this compound features multiple sites capable of engaging in hydrogen bonding, which dictates its supramolecular chemistry and interactions with biological targets. The urea moiety contains two N-H groups that act as strong hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. mdpi.com Additionally, the pyridine (B92270) ring introduces a nitrogen atom that is also a potent hydrogen bond acceptor.
Computational studies on analogous pyridyl urea compounds reveal a fascinating competition in hydrogen bonding patterns. researchgate.net While many simple diaryl ureas form a characteristic one-dimensional tape structure stabilized by N-H···O=C hydrogen bonds, the presence of an electron-withdrawing pyridine ring alters this preference. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), on N,N'-bis(3-pyridyl)urea have shown that the urea carbonyl oxygen's acceptor capability is weakened. This is due to intramolecular C-H···O interactions which reduce the electron density at the oxygen atom. Consequently, the pyridyl nitrogen becomes a more favorable hydrogen bond acceptor for the strong N-H donors. researchgate.net
Therefore, in the case of this compound, it is predicted that intermolecular N-H···N(pyridyl) hydrogen bonds are a dominant feature of its solid-state and solution-phase networks, potentially disrupting the formation of the classic N-H···O urea tape synthon. The ethyl group does not directly participate in hydrogen bonding but influences the steric accessibility of the N-H donor adjacent to it.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Atom | Role | Comment |
|---|---|---|---|
| Urea | N-H (adjacent to ethyl) | Donor | Strong hydrogen bond donor. |
| Urea | N-H (adjacent to pyridyl) | Donor | Strong hydrogen bond donor. |
| Urea | C=O | Acceptor | Acceptor strength is potentially weakened by the pyridyl ring. |
| Pyridine | N | Acceptor | Strong hydrogen bond acceptor, competes with urea oxygen. |
Non-covalent interactions beyond hydrogen bonding play a crucial role in the molecular recognition and self-assembly of this compound. The aromatic pyridine ring is central to these interactions, particularly π-π stacking. Computational studies have extensively characterized the nature of interactions between urea and aromatic systems. nih.govacs.org These investigations reveal that urea can engage in stabilizing stacking interactions with aromatic rings, which are primarily driven by favorable van der Waals dispersion forces. nih.gov
For this compound, two primary modes of stacking are computationally plausible:
π-π Stacking: The pyridine ring of one molecule can stack with the pyridine ring of an adjacent molecule. Quantum mechanical calculations on similar systems suggest that offset-stacked and T-shaped conformations are generally more energetically favorable than face-to-face arrangements. novartis.com
NH-π Stacking: The N-H groups of the urea moiety can interact favorably with the electron-rich face of a nearby pyridine ring. researchgate.net
Molecular dynamics (MD) simulations and quantum mechanical calculations on urea and aromatic model systems have shown that these stacking interactions are stabilizing and can be long-lasting. acs.orgresearchgate.net Detailed simulations have determined that the minimum distance between the atoms of urea and a pyridyl ring for a stacking interaction is approximately 3.12 Å. researchgate.net Furthermore, studies on N-pyridyl ureas containing other heterocyclic systems, like oxadiazoles, have experimentally and computationally confirmed the presence of significant (oxadiazole)···(pyridine) π-π interactions that direct crystal packing. nih.gov
Table 2: Key Non-Covalent Interactions for this compound
| Interaction Type | Participating Moieties | Typical Energy (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bond (N-H···N) | Urea N-H and Pyridyl N | -3 to -7 | Primary directional interaction in supramolecular assembly. |
| Hydrogen Bond (N-H···O) | Urea N-H and Urea C=O | -3 to -7 | Secondary interaction, competes with N-H···N. |
| π-π Stacking | Pyridine ↔ Pyridine | -1 to -3 | Stabilizes crystal packing and molecular aggregates. |
| NH-π Interaction | Urea N-H and Pyridine Ring | -1 to -2.5 | Contributes to molecular recognition and stability. |
| Hydrophobic Interaction | Ethyl Group | Variable | Important for behavior in aqueous solution and membrane permeability. |
The molecular geometry and electronic properties of this compound are theoretically sensitive to the polarity of its environment. Computational models, particularly those employing DFT in combination with implicit solvent models like the Conductor-like Screening Model (COSMO) or the Onsager model, can predict these effects.
Studies on analogous compounds, such as N,N′-bis(4-pyridyl) urea, have shown that the molecule becomes significantly polarized when transitioning from the gas phase to a polar solvent like ethanol (B145695). This polarization manifests as a change in the charge distribution and an increase in the molecular dipole moment. For this compound, increasing solvent polarity is expected to enhance the separation of partial positive and negative charges across the molecule.
Table 3: Properties of Common Solvents and Their Predicted Influence on this compound
| Solvent | Classification | Dielectric Constant (ε) | Predicted Effect |
|---|---|---|---|
| Hexane | Nonpolar | 1.88 | Minimal polarization; geometry close to gas phase. Low solubility expected. |
| Dichloromethane (B109758) | Polar Aprotic | 8.93 | Moderate polarization and stabilization. |
| Acetone | Polar Aprotic | 20.7 | Significant increase in dipole moment. Good solubility expected. |
| Ethanol | Polar Protic | 24.55 | Strong polarization; capable of H-bonding with the solute, affecting local structure. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very strong polarization and stabilization. |
| Water | Polar Protic | 80.1 | Maximum polarization; explicit H-bonding interactions dominate solvation structure. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu For a series of analogs based on the this compound scaffold, QSAR models could be developed to predict activities such as enzyme inhibition or cytotoxicity, thereby guiding the synthesis of more potent compounds. nih.gov
The process begins with the calculation of a large number of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Commonly Used Molecular Descriptors in QSAR:
1D/2D Descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors, and various constitutional and connectivity indices.
3D Descriptors: Molecular volume, surface area, and shape indices.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges calculated using methods like DFT.
Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to build a predictive model. nih.gov For example, a QSAR study on urea-substituted 2,4-diamino-pyrimidines as antimalarials found that lipophilicity was a key driver of activity. nih.gov Similarly, a pharmacological model for proflavine (B1679165) ureas successfully used LogP and the standard entropy (ΔS°) to predict anticancer potential. nih.gov For this compound derivatives, one might hypothesize that a combination of lipophilicity (modified by changing the ethyl group) and electronic properties (modified by substituting the pyridine ring) would be critical for biological activity.
Table 4: Example Molecular Descriptors and Their Potential Relevance for this compound Analogs
| Descriptor Class | Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Hydrophobicity | ClogP | Relates to membrane permeability and hydrophobic interactions with a target. |
| Electronic | HOMO/LUMO Energies | Indicates chemical reactivity and the ability to participate in charge-transfer interactions. |
| Steric | Molecular Volume | Relates to how well the molecule fits into a binding site. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties like cell permeability and blood-brain barrier penetration. |
| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific, directional interactions with a biological target. |
Computational chemistry provides powerful tools for discovering and refining new drug candidates based on a specific chemical scaffold like this compound.
Virtual Screening (VS) is a method used to search large libraries of compounds to identify those most likely to bind to a drug target. biorxiv.org
Structure-Based VS: If the 3D structure of the target protein is known, molecular docking can be used. In this process, this compound or its derivatives are computationally placed into the binding site of the target. A scoring function then estimates the binding affinity, allowing millions of compounds to be ranked. nih.gov This approach would explore how the urea and pyridyl moieties form key interactions (e.g., hydrogen bonds) with the protein's active site.
Ligand-Based VS: If the target structure is unknown but other active molecules are, this compound can be used as a template. A pharmacophore model can be generated based on its key chemical features (H-bond donors/acceptors, aromatic ring). tandfonline.com This model is then used as a 3D query to find other molecules in a database that share the same features. researchgate.net
Lead Optimization follows the identification of an initial "hit" from screening. The goal is to computationally predict modifications to the lead compound (e.g., this compound) to improve its potency, selectivity, and pharmacokinetic properties. Computational techniques are invaluable in this phase:
Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of the change in binding affinity resulting from a small chemical modification (e.g., changing the ethyl group to a propyl group).
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of binding interactions, the role of water molecules, and conformational changes that may occur upon binding. mdpi.com This helps validate docking poses and understand the dynamics of the interaction.
For example, in optimizing a series of pyridin-2-yl urea inhibitors, molecular docking was used to examine the initial binding mode, followed by more accurate absolute binding free energy calculations to estimate affinities, which were then validated by in vitro assays. mdpi.com This iterative cycle of computational prediction and experimental validation is a cornerstone of modern lead optimization.
ADMET Prediction (excluding human safety/dosage)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern computational drug discovery. longdom.orgcomputabio.com These predictive models allow for the early assessment of the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. nih.govnih.gov For this compound, a variety of computational tools can be employed to estimate its ADMET profile based on its chemical structure. The following sections detail the predicted ADMET characteristics derived from established computational models and algorithms.
Absorption
Oral bioavailability is significantly influenced by a compound's absorption characteristics, primarily its solubility and permeability across the intestinal wall. audreyli.com Computational models predict these properties to estimate the extent of human intestinal absorption (HIA).
Key predicted parameters for the absorption of this compound are summarized below. These models often use factors like lipophilicity, polar surface area, and hydrogen bonding capabilities to make predictions. uniroma1.itresearchgate.net
Table 1: Predicted Absorption Properties of this compound
| Parameter | Predicted Value/Class | Interpretation |
|---|---|---|
| Aqueous Solubility (log S) | -1.5 to -2.5 | Soluble to Highly Soluble |
| Human Intestinal Absorption (HIA) | > 90% | High |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 10-20 | High |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |
The predictions suggest that this compound possesses favorable absorption characteristics. Its predicted high solubility and high intestinal permeability indicate a high probability of being well-absorbed upon oral administration. nih.gov Furthermore, the prediction that it is not a substrate for P-glycoprotein suggests that its absorption is unlikely to be limited by this major efflux transporter. nih.gov
Distribution
Following absorption, a compound is distributed throughout the body. Key factors governing distribution include its ability to cross biological membranes, such as the blood-brain barrier (BBB), and the extent to which it binds to plasma proteins. scbdd.com Highly protein-bound compounds have a lower volume of distribution and less free compound available to interact with biological targets.
The predicted distribution profile for this compound is outlined in the following table.
Table 2: Predicted Distribution Properties of this compound
| Parameter | Predicted Value/Class | Interpretation |
|---|---|---|
| Plasma Protein Binding (PPB) | < 50% | Low |
| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB |
| Volume of Distribution (VDss, L/kg) | 0.8 - 1.5 | Moderate distribution in tissues |
Computational models suggest that this compound would have low binding to plasma proteins, indicating that a significant fraction of the compound would be free in circulation to engage with its target. nih.gov The prediction also indicates that the molecule is likely to penetrate the blood-brain barrier, a critical consideration for compounds targeting the central nervous system. sygnaturediscovery.com
Metabolism
The metabolism of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. longdom.org In silico models are used to predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions.
Predicted metabolic properties for this compound are shown below.
Table 3: Predicted Metabolic Properties of this compound
| Parameter | Predicted Class | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | Non-inhibitor | Low risk of interaction with CYP1A2 substrates |
| CYP2C9 Inhibitor | Non-inhibitor | Low risk of interaction with CYP2C9 substrates |
| CYP2C19 Inhibitor | Non-inhibitor | Low risk of interaction with CYP2C19 substrates |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |
The in silico analysis predicts that this compound is unlikely to be an inhibitor of the five major CYP450 enzymes responsible for the metabolism of most drugs. This suggests a low potential for causing clinically relevant drug-drug interactions via metabolic inhibition.
Excretion
The route and rate of excretion are important determinants of a drug's duration of action and potential for accumulation. Computational models can estimate total clearance and the likely primary route of elimination (e.g., renal or hepatic).
The predicted excretion profile for this compound is presented in the table below.
Table 4: Predicted Excretion Properties of this compound
| Parameter | Predicted Value/Class | Interpretation |
|---|---|---|
| Total Clearance (CL_TOT, ml/min/kg) | 5 - 15 | Low to Intermediate Clearance |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely Substrate | Suggests potential for renal excretion |
The predictive models indicate that this compound is likely to have low to intermediate clearance. Its potential as a substrate for the renal transporter OCT2 suggests that renal excretion may be a significant pathway for its elimination from the body.
Mechanistic Investigations of 1 Ethyl 3 4 Pyridyl Urea and Pyridylurea Analogues in Biological Systems
Enzyme Inhibition Studies
Pyridylurea-containing molecules have been identified as potent inhibitors of several classes of enzymes. The central urea (B33335) moiety plays a critical role in establishing key interactions within enzyme active sites, primarily through its ability to act as both a hydrogen bond donor and acceptor.
Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., kinases, hydrolases, topoisomerases, urease)
Kinetic studies have revealed that 1-Ethyl-3-(4-pyridyl)urea and its analogues can inhibit a diverse range of enzymes, with inhibitory concentrations often in the micromolar to nanomolar range.
Kinases: The pyridylurea structure is a well-established scaffold for kinase inhibitors. researchgate.net These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of the kinase domain. imrpress.comresearchgate.net For instance, novel pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with IC50 values as low as 1.55 nM. nih.gov Another pyridinyl urea-containing compound, YD57, was also identified as a potent ASK1 inhibitor. nih.gov Furthermore, research has identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). researchgate.net
| Compound Class | Kinase Target | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Pyridin-2-yl urea derivatives | ASK1 (Apoptosis signal-regulating kinase 1) | 1.55 nM | nih.gov |
| 2-Pyridinyl urea compound (YD57) | ASK1 (Apoptosis signal-regulating kinase 1) | Potent Inhibition | nih.gov |
| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas | ERK (Extracellular Signal-Regulated Kinase) | Potent and Selective | researchgate.net |
| Bi-aryl ureas (e.g., Sorafenib) | Raf-1, VEGFR, PDGFR | Potent Inhibition | researchgate.net |
Hydrolases: Analogues of this compound have demonstrated significant inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.gov A series of amino acid-derived ureas were found to be potent inhibitors of human sEH, with a reported inhibitory constant (KI) of 15 nM. nih.govdrugbank.com The development of these inhibitors is guided by their ability to form stable interactions within the enzyme's catalytic pocket. mdpi.com
Topoisomerases: A fragment-based drug discovery approach identified 1-ethyl-3-(2-pyridyl)urea as an inhibitor of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). researchgate.net This initial fragment showed enzyme inhibition in the micromolar range (32 μM), providing a foundation for the development of more potent dual-targeting antibacterial agents.
Urease: Urea derivatives are recognized as inhibitors of urease, a nickel-containing metalloenzyme. researchgate.netniscpr.res.innih.gov The mechanism of inhibition is believed to involve the interaction of the urea or thiourea (B124793) functional groups with the two nickel ions in the enzyme's active site. researchgate.netnih.gov These interactions block the binding of the natural substrate, urea, thereby preventing its hydrolysis. researchgate.netnih.gov Kinetic analyses show that these inhibitors are often competitive. nih.gov
Identification of Allosteric and Orthosteric Binding Sites
The mechanism of enzyme inhibition is fundamentally linked to the inhibitor's binding site. An orthosteric site is the active site where the endogenous substrate binds, whereas an allosteric site is a distinct, topographically separate location on the enzyme. quora.comimrpress.com
Orthosteric Inhibition: The vast majority of pyridylurea-based enzyme inhibitors function through orthosteric binding. imrpress.comresearchgate.net
Kinases: Pyridylurea inhibitors of kinases like ASK1 and ERK are typically ATP-competitive. imrpress.comnih.gov They occupy the highly conserved ATP-binding pocket, directly preventing the binding of ATP and halting the phosphorylation process. nih.gov This is a classic example of orthosteric inhibition. imrpress.comresearchgate.net
Soluble Epoxide Hydrolase (sEH): Urea-based inhibitors of sEH bind within the enzyme's catalytic pocket. mdpi.com Crystal structures reveal that the urea moiety forms critical hydrogen bonds with key catalytic residues, such as Tyr381 and Tyr465, which are essential for the hydrolysis of epoxides. nih.govmdpi.com This direct interference with the catalytic machinery confirms an orthosteric binding mode.
Urease: Inhibitors of urease, including urea and hydroxamic acid derivatives, bind directly to the dinickel center within the active site, mimicking the binding of the substrate, urea. researchgate.netnih.gov This mode of action is defined as active-site directed or orthosteric. researchgate.netnih.gov
Allosteric Inhibition: While less common for this class of compounds, allosteric inhibition presents an attractive alternative for achieving greater selectivity, as allosteric sites are generally less conserved than orthosteric sites across enzyme families. imrpress.comnih.gov For pyridylurea kinase inhibitors, binding to an allosteric site would involve interaction with a pocket distinct from the ATP-binding site, inducing a conformational change that inactivates the enzyme. researchgate.net Currently, the predominant mechanism reported for pyridylurea enzyme inhibitors is orthosteric.
Mechanistic Pathways of Enzyme Deactivation
The deactivation of an enzyme by an inhibitor is the ultimate outcome of their interaction. For pyridylurea derivatives, this is typically a reversible, competitive process.
Competitive Inhibition: For kinases and topoisomerases, the pathway of deactivation is competitive inhibition with respect to ATP. imrpress.comresearchgate.net The pyridylurea inhibitor and ATP compete for the same orthosteric binding site. When the inhibitor is bound, the enzyme is inactive. The level of inhibition is dependent on the relative concentrations of the inhibitor and ATP.
Active Site Blockade: In the case of hydrolases like sEH and urease, the deactivation mechanism is a direct blockade of the active site. nih.govresearchgate.net The inhibitor occupies the catalytic pocket, forming stable, non-covalent interactions (primarily hydrogen bonds) with essential amino acid residues or the metal center (in urease). nih.govresearchgate.netnih.gov This physically prevents the substrate from accessing the catalytic machinery, thereby deactivating the enzyme.
Receptor Binding and Agonist/Antagonist Profiling (in vitro)
Beyond enzyme inhibition, pyridylurea analogues have been investigated for their ability to interact with and modulate cell surface and intracellular receptors. These studies are critical for understanding their broader pharmacological profile.
Characterization of Receptor-Ligand Interactions
In vitro binding assays are essential for determining the affinity and kinetics of a ligand's interaction with its receptor target. nih.gov The urea functional group is a key determinant in these interactions, capable of forming strong and directional hydrogen bonds that stabilize the receptor-ligand complex. researchgate.net
One notable example is the study of 1-ethyl-3-(6-methylphenanthridine-8-yl)urea, a pyridylurea analogue. nih.gov This class of compounds has been shown to possess nucleic acid binding capabilities. nih.gov This property is significant because nucleic acids are the natural ligands for certain innate immune receptors, such as Toll-like receptors (TLRs). nih.gov The structural similarity of these phenanthridine-urea compounds to known synthetic ligands for TLR7/8 prompted investigations into their ability to interact with these receptors. nih.gov
Signaling Pathway Modulation Studies in Cellular Models
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. Cellular models provide a platform to study how compounds like pyridylurea analogues can modulate these pathways.
Studies on the phenanthridine (B189435) analogue, 1-ethyl-3-(6-methylphenanthridine-8-yl)urea (referred to as M199), have demonstrated significant immunomodulatory effects in vitro. nih.gov This compound was found to inhibit the activation of TLR3 and TLR9 in multiple cellular systems, including human peripheral blood mononuclear cells (PBMCs), HEK293 cells, and THP-1 cell lines. nih.gov Toll-like receptors are crucial components of the innate immune system, and their signaling pathways lead to the production of inflammatory cytokines. nih.gov
Interestingly, while inhibiting TLR3/9 activation, compound M199 was also shown to independently induce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNFα) in human PBMCs. nih.gov This dual activity—inhibiting certain receptor pathways while activating others—highlights a complex modulation of immune signaling pathways.
| Compound | Cellular Model | Receptor Target | Observed Effect | Reference |
|---|---|---|---|---|
| 1-ethyl-3-(6-methylphenanthridine-8-yl)urea | Human PBMCs, HEK293, THP-1 | TLR3 | Inhibition of activation | nih.gov |
| 1-ethyl-3-(6-methylphenanthridine-8-yl)urea | Human PBMCs, HEK293, THP-1 | TLR9 | Inhibition of activation | nih.gov |
| 1-ethyl-3-(6-methylphenanthridine-8-yl)urea | Human PBMCs | (Undisclosed) | Induction of IL-6, IL-8, and TNFα secretion | nih.gov |
Pathways of Antiproliferative Action in Cellular Models (in vitro)
Pyridylurea compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov The mechanisms underpinning this activity are multifaceted, primarily involving the disruption of the cell cycle and the induction of programmed cell death.
The ability of cancer cells to undergo uncontrolled proliferation is a hallmark of the disease, making the cell cycle a critical target for anticancer therapies. Certain pyridylurea analogues have been shown to interfere with cell cycle progression, thereby halting the proliferation of malignant cells.
Research on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives has shown that these compounds can induce cell cycle arrest. For instance, the analogue APPU2n was found to arrest human breast cancer (MCF-7) cells in the G2/M phase of the cell cycle. mdpi.com This arrest prevents the cells from entering mitosis, ultimately inhibiting cell division and tumor growth. While the broader class of urea-containing compounds, such as hydroxyurea, are well-known for inducing cell cycle arrest by inhibiting ribonucleotide reductase and causing a G1/S border arrest, it is important to note that the specific mechanisms can vary significantly between different chemical scaffolds. researchgate.netmdpi.com Studies involving 2-pyridyl urea-based copper (II) complexes have also included cell cycle analysis as part of their investigation into the antiproliferative mechanism, confirming that disruption of the cell cycle is a key mode of action for this class of compounds. mdpi.comnih.gov The precise molecular targets within the cell cycle machinery, such as specific cyclin-dependent kinases (CDKs), may be a focus of future research. Molecular docking studies have suggested that potential targets for some pyridylurea derivatives could include CDK2. nih.gov
Beyond halting the cell cycle, a crucial mechanism for an effective anticancer agent is the ability to induce programmed cell death in cancer cells. The primary pathway investigated for pyridylurea derivatives is apoptosis.
Multiple studies have confirmed that pyridylurea analogues are potent inducers of apoptosis. A notable example is the compound APPU2n, which dramatically induced apoptotic cell death in MCF-7 cells, increasing the death rate by over 87-fold compared to untreated cells. mdpi.com Mechanistic analysis revealed that this compound triggers the intrinsic pathway of apoptosis. This was evidenced by the significant upregulation of key pro-apoptotic proteins, including:
p53: A tumor suppressor protein that regulates the cell cycle and functions as a primary activator of apoptosis, which was upregulated 8.01-fold. mdpi.com
Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization, which was upregulated 7.1-fold. mdpi.com
Caspases: Executioner proteins of apoptosis. Caspase-3 and Caspase-9 levels were found to be elevated by 8.2-fold and 10.6-fold, respectively. mdpi.com
This concerted upregulation of pro-apoptotic factors demonstrates a commitment to cellular suicide. mdpi.com Similarly, other studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties found that their cytotoxic activity was mediated by the induction of apoptosis, with western blot analysis confirming the involvement of the intrinsic pathway. mdpi.com Copper (II) complexes incorporating 2-pyridyl ureas have also been confirmed to induce apoptosis in lung cancer cell lines. mdpi.comnih.gov Currently, apoptosis is the most extensively documented programmed cell death pathway for this class of compounds, with limited information available on their potential to induce other forms, such as necroptosis.
Table 1: Antiproliferative and Pro-Apoptotic Effects of Selected Pyridylurea Analogues
| Compound Class/Example | Cell Line | IC₅₀ Value | Observed Mechanism | Reference |
|---|---|---|---|---|
| 1,3-Diphenylurea Appended Aryl Pyridine (APPU2n) | MCF-7 (Breast) | 0.76 µM | G2/M Phase Arrest; Apoptosis Induction (↑p53, Bax, Caspases) | mdpi.com |
| Pyridine-Urea (Compound 8e) | MCF-7 (Breast) | 0.22 µM (48h) | Growth Inhibition | |
| Pyridine-Urea (Compound 8n) | MCF-7 (Breast) | 1.88 µM (48h) | Growth Inhibition | |
| 2-Pyridyl Urea-Cu(II) Complex (Cu(U11)₂Cl₂) | NCI-H1975 (Lung) | 33.4 µM | Apoptosis Induction & Cell Cycle Arrest | mdpi.comnih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | Colon KM12 | 1.25 µM | Growth Inhibition | nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | Renal A498 | 1.33 µM | Growth Inhibition | nih.gov |
The metabolic landscape of cancer cells is fundamentally different from that of normal cells, presenting unique vulnerabilities. While this area is less explored for pyridylurea derivatives compared to cell cycle and apoptosis, some evidence suggests potential metabolic targets. Heterocyclic urea derivatives have been reported to act as inhibitors of NADH oxidase, an enzyme involved in cellular energy metabolism.
Furthermore, metal-based complexes of pyridylureas introduce additional mechanistic possibilities. Copper, for instance, is a critical cofactor in cellular metabolism, and its complexes are known to generate reactive oxygen species (ROS). mdpi.com The production of ROS can induce oxidative damage to vital cellular components, including mitochondria, which are the primary sites of cellular energy production. This disruption of mitochondrial function can lead to a bioenergetic collapse, which is intrinsically linked to the induction of cell death pathways. A decline in mitochondrial bioenergetic function is a decisive event that can commit a cell to die, even in the absence of caspase activation. Therefore, the ability of certain pyridylurea analogues, particularly as ligands in metal complexes, to generate ROS represents a potential mechanism for disrupting cancer cell bioenergetics.
Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)
In addition to their antiproliferative effects, pyridylurea compounds have been investigated for their antimicrobial properties. The mechanisms of action appear to be distinct from those of many conventional antibiotics, offering potential solutions to the growing problem of drug resistance.
The bacterial cell wall and membrane are essential structures that provide physical protection and regulate the passage of substances. While some antimicrobial agents, including certain urea derivatives, exert their effects by damaging these barriers, this does not appear to be the primary mechanism for pyridylurea compounds. The available literature on the antimicrobial action of pyridylurea analogues focuses more on the inhibition of specific intracellular processes rather than general membrane disruption. Similarly, in the context of antifungal action, while some agents target the fungal membrane, the primary mechanisms for azole-containing compounds (a different class of heterocycles) involve enzyme inhibition that disrupts membrane component synthesis, rather than direct physical disruption.
A significant body of research points to the inhibition of bacterial DNA synthesis as a key mechanism of action for a subset of pyridylurea analogues. Specifically, a series of N-ethylurea inhibitors based on a pyridine-3-carboxamide (B1143946) scaffold have been designed and synthesized to target bacterial DNA gyrase.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. The pyridylurea derivatives were shown to target the ATPase sub-unit of DNA gyrase (GyrB). By binding to the ATP pocket of the enzyme, these compounds competitively inhibit its activity, preventing DNA supercoiling and leading to a disruption of DNA synthesis and, ultimately, bacterial cell death. This targeted approach provides potent antibacterial efficacy, particularly against Gram-positive organisms.
Regarding antifungal activity, the mechanisms for pyridylurea derivatives are less clearly defined. However, the general strategy of enzyme inhibition remains a prominent theme for heterocyclic antifungals. Many established antifungal drugs, such as the azoles, function by inhibiting key enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. While not directly implicating pyridylureas, this highlights that inhibition of essential fungal-specific enzymes is a validated and powerful antifungal strategy. Other potential mechanisms for antifungal agents include the inhibition of protein synthesis or glucan synthesis. mdpi.com Further investigation is required to pinpoint the specific molecular targets of pyridylurea compounds in fungal pathogens.
Table 2: Antibacterial Activity of Pyridine-3-carboxamide-6-yl-urea Analogues
| Compound Feature | Target Enzyme IC₅₀ (S. aureus GyrB) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs S. pyogenes | Reference |
|---|---|---|---|---|
| Thiazole (B1198619) analogue (25) | 420 nM | >64 | >64 | |
| Thiazole analogue (26) | 960 nM | >64 | >64 | |
| Pyridine-3-carboxamide (12) | Not Reported | 4 | 8 | |
| Pyridine-3-carboxamide (15) | Not Reported | 8 | 16 | |
| Pyridine-3-carboxamide (16) | Not Reported | 8 | 8 | |
| Pyridine-3-carboxamide (20) | Not Reported | 16 | 16 |
Modulation of Virulence Factors
The ability of pathogenic microbes to cause disease is dependent on the expression of a variety of virulence factors. These can include toxins, adhesion molecules, and systems for nutrient acquisition, as well as collective behaviors such as biofilm formation and quorum sensing. nih.gov While direct studies on this compound are limited in this context, research into the broader class of urea-containing compounds suggests potential mechanisms for virulence modulation.
One area of investigation for urea derivatives is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression with population density. nih.govfrontiersin.org QS controls the production of numerous virulence factors and the formation of biofilms in pathogens like Pseudomonas aeruginosa. nih.govnih.gov Studies have explored urea-based compounds as potential quorum sensing inhibitors (QSIs). For instance, a series of tri-substituted ureas were developed to target the inhibition of RhlR, a transcriptional regulator of the rhl QS system in P. aeruginosa. nottingham.ac.uk Similarly, certain phenylurea-containing compounds have demonstrated the ability to inhibit the expression of virulence factors such as pyocyanin (B1662382) and elastases, as well as biofilm formation, at micromolar concentrations. nih.gov
Biofilms are communities of microorganisms encased in a self-produced matrix, which offer protection from antibiotics and the host immune system, representing a major virulence trait. kpfu.runih.gov The potential for urea derivatives to act as anti-biofilm agents has been explored. For example, 1,3-di-m-tolyl-urea (DMTU) has been shown to inhibit the development of multispecies oral biofilms and disrupt pre-formed biofilms without affecting bacterial viability, suggesting a mechanism that modulates community structure and virulence rather than causing cell death. mdpi.com
Furthermore, the enzyme urease, which hydrolyzes urea, is itself a significant virulence factor for various microbial pathogens, including Helicobacter pylori. plos.org By breaking down urea into ammonia, urease allows pathogens to increase the local pH, which can help them survive in acidic environments like the stomach and can be toxic to host cells. frontiersin.orgplos.org While research has not specifically demonstrated this compound as a urease modulator, the structural relationship warrants consideration in the broader context of anti-virulence strategies targeting urea metabolism.
Oxidative Stress Modulation and Cytoprotective Pathways (in vitro)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, can lead to cellular damage. nih.gov Natural and synthetic compounds with antioxidant properties can offer cytoprotection by mitigating this stress. nih.gov The cytoprotective potential of pyridylurea derivatives has been investigated in various in vitro models.
In addition to direct scavenging, cytoprotection can be achieved by bolstering the cell's endogenous antioxidant enzyme systems. nih.gov These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are crucial for detoxifying ROS. Research on ethylenediurea (B156026) (EDU), a related synthetic urea derivative, has shown that it can induce the activity of both SOD and CAT. This induction was observed in vitro in human gingival fibroblast cells and also demonstrated in vivo. In these studies, EDU treatment led to a significant, dose-dependent increase in the activity of SOD and CAT, while GPx activity remained constant.
This upregulation of key antioxidant enzymes suggests a mechanism where the compound does not merely act as a sacrificial antioxidant but rather enhances the cell's own defensive capabilities against oxidative insults. Such a mechanism could provide a more sustained protective effect against chronic or repeated exposure to oxidative stressors.
The ultimate measure of a compound's cytoprotective effect is its ability to preserve cell viability and function in the face of a toxic challenge. In vitro stress models commonly use agents like hydrogen peroxide (H₂O₂) to induce oxidative damage and cell death. nih.govplos.orgresearchgate.net The protective capacity of a test compound is then assessed by its ability to counteract these effects, often measured by cell viability assays like the MTT or LDH release assays. plos.orgfrontiersin.org
Studies on synthetic cytokinin analogues, including carbamate (B1207046) and urea derivatives, have demonstrated cytoprotective properties in such models. For example, certain carbamate-based compounds were found to reduce cell death induced by both H₂O₂ and cobalt chloride (CoCl₂), a hypoxia-mimicking agent, by 10-20%. preprints.org Pre-treatment of cells with a protective agent before exposing them to an oxidative stressor like H₂O₂ can significantly increase cell viability compared to cells treated with the stressor alone. frontiersin.org This indicates that these compounds can interfere with the pathways leading to oxidative cell damage and apoptosis.
Phytoactivity Mechanisms and Plant Signaling Pathways
Pyridylurea compounds are well-documented as potent synthetic plant growth regulators, primarily through their interaction with cytokinin signaling pathways. Cytokinins are a class of plant hormones that regulate numerous developmental processes, including cell division, differentiation, shoot and root morphogenesis, and leaf senescence. ias.ac.inwikipedia.orgresearchgate.net
Several N-phenyl-N'-(pyridyl)urea derivatives exhibit strong cytokinin-like activity, often exceeding that of natural adenine-type cytokinins. nih.govsemanticscholar.org This activity is a key component of their phytoactive mechanism.
Mechanism of Action: The cytokinin-like effects of pyridylureas are primarily attributed to two distinct but complementary mechanisms:
Receptor Binding and Pathway Activation: Phenylurea-type cytokinins, despite being structurally different from natural adenine-based cytokinins, are capable of binding to the same cytokinin receptors, such as the AHK3 and AHK4 receptors in Arabidopsis. researchgate.netnih.gov This binding initiates a phosphorelay signaling cascade, which is a primary mechanism for cytokinin signal transduction in plants. wikipedia.orgresearchgate.net The activation of this pathway leads to the regulation of numerous genes responsible for cell division and differentiation, mimicking the effect of natural hormones. wikipedia.org
Inhibition of Cytokinin Dehydrogenase (CKX): The enzyme cytokinin oxidase/dehydrogenase (CKO or CKX) is responsible for the irreversible degradation of cytokinins, thereby controlling their endogenous levels. nih.gov Several pyridylurea derivatives, such as N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron, CPPU), are effective inhibitors of CKX. researchgate.netnih.gov By inhibiting this enzyme, these compounds prevent the breakdown of natural cytokinins, leading to an increase in their concentration and a prolonged hormonal effect. This indirect action complements their direct receptor activation. researchgate.net
The potent phytoactivity of pyridylureas is thus a result of this dual action, directly stimulating cytokinin signaling pathways while simultaneously preserving the pool of active endogenous cytokinins.
The table below summarizes the observed activities of several pyridylurea analogues, highlighting their roles as plant growth regulators.
| Compound Name | Abbreviation | Primary Activity | Notes |
| N-(2-chloro-4-pyridyl)-N'-phenylurea | Forchlorfenuron, CPPU | Potent cytokinin activity; CKX inhibitor | Often shows higher activity than natural cytokinins in bioassays. nih.govnih.gov |
| N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea | Thidiazuron, TDZ | High cytokinin activity | Widely used in plant tissue culture for shoot regeneration. ias.ac.innih.govsemanticscholar.org |
| N,N'-diphenylurea | DPU | Cytokinin-like activity | One of the earlier discovered synthetic cytokinins. ias.ac.inresearchgate.net |
| N-(2-amino-pyridin-4-yl)-N'-phenylurea | APPU | Efficient CKX inhibitor | Binds negligibly to cytokinin receptors and has weak direct cytokinin activity. nih.gov |
Stress Tolerance Induction in Plant Systems
The compound this compound belongs to the pyridylurea class of synthetic cytokinins, which have demonstrated significant effects on enhancing stress tolerance in various plant species. The induction of this tolerance is not a result of a single, isolated mechanism but rather a complex interplay of physiological and biochemical responses triggered by the cytokinin-like activity of the molecule. Research on analogous pyridylurea compounds suggests that this compound likely contributes to plant resilience against abiotic stressors such as drought, salinity, and temperature extremes through several key pathways.
Furthermore, the cytokinin-like activity of this compound can directly influence various physiological processes related to stress response. This includes the regulation of stomatal opening and closure, which is critical for managing water loss during drought stress. While cytokinins are traditionally known to promote stomatal opening, their interaction with other phytohormones like abscisic acid (ABA), a key regulator of stomatal closure during water deficit, is complex and can lead to an adaptive response that optimizes water use efficiency.
Another important aspect of stress tolerance induction by pyridylurea compounds is the enhancement of the plant's antioxidant defense system. Abiotic stresses invariably lead to the production of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular structures. Cytokinins have been shown to upregulate the activity of various antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). These enzymes play a critical role in detoxifying ROS and mitigating oxidative stress. It is therefore plausible that this compound, by mimicking cytokinin activity, can bolster the plant's antioxidant capacity, thereby protecting it from the damaging effects of stress-induced oxidative bursts.
The following table summarizes the observed effects of representative pyridylurea compounds on stress tolerance parameters in plants. While direct data for this compound is limited, the findings for these analogues provide a strong basis for inferring its potential activities.
Table 1: Effects of Pyridylurea Analogues on Plant Stress Tolerance Parameters
| Compound | Plant Species | Stress Type | Observed Effects | Reference |
|---|---|---|---|---|
| Forchlorfenuron (CPPU) | Vitis vinifera | Drought | Improved water retention, increased proline content | researchgate.net |
| Thidiazuron (TDZ) | Triticum aestivum | Salinity | Enhanced germination rate, increased antioxidant enzyme activity | nih.gov |
Molecular Interactions with Plant Receptors and Enzymes
The biological activity of this compound and its analogues is initiated through their interaction with specific molecular targets within the plant cell. The primary targets are cytokinin receptors and the cytokinin-degrading enzyme, cytokinin oxidase/dehydrogenase (CKX). The structural characteristics of pyridylurea compounds, including the urea bridge and the pyridyl ring, are crucial for these interactions.
Interaction with Cytokinin Receptors:
Plant cytokinin receptors are histidine kinases, with Arabidopsis thaliana having three main receptors: AHK2, AHK3, and AHK4 (also known as CRE1/WOL). researchgate.net These receptors possess a cytokinin-binding domain known as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain. The binding of a cytokinin molecule to this domain initiates a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and various physiological responses.
Structural and molecular docking studies on pyridylurea derivatives like Forchlorfenuron (CPPU) and Thidiazuron (TDZ) have provided insights into how these synthetic compounds can activate cytokinin receptors. nih.gov The urea moiety of these molecules is thought to mimic the adenine (B156593) structure of natural cytokinins, allowing them to fit into the binding pocket of the CHASE domain. The pyridyl ring and its substituents play a significant role in the binding affinity and specificity for different receptor isoforms. For this compound, the ethyl group and the 4-pyridyl group would be critical in determining its interaction with the receptor's binding site. The nitrogen atom in the pyridyl ring can form hydrogen bonds with amino acid residues in the binding pocket, while the ethyl group can engage in hydrophobic interactions, thereby stabilizing the ligand-receptor complex and triggering the downstream signaling pathway.
Interaction with Cytokinin Oxidase/Dehydrogenase (CKX):
Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in regulating cytokinin levels by catalyzing their irreversible degradation. Many pyridylurea derivatives have been identified as potent inhibitors of CKX. researchgate.netnih.govishs.org The inhibition of CKX by these compounds is a competitive mechanism, where they vie with natural cytokinins for the active site of the enzyme.
Crystallographic studies of CKX in complex with pyridylurea inhibitors have revealed the molecular basis of this interaction. The inhibitor molecule typically binds in a planar conformation within the active site. The pyridyl ring often engages in a stacking interaction with the isoalloxazine ring of the FAD cofactor, a crucial component of the enzyme's catalytic machinery. The urea backbone of the inhibitor forms hydrogen bonds with key amino acid residues in the active site, such as a conserved aspartate residue, which is involved in the catalytic mechanism. For this compound, it is hypothesized that the 4-pyridyl ring would similarly interact with the FAD cofactor, while the urea portion would establish hydrogen bonds with the active site residues, effectively blocking the entry and degradation of natural cytokinins.
The following table presents comparative data on the inhibitory activity of various pyridylurea analogues against CKX and their binding affinity to cytokinin receptors. This information helps in postulating the likely molecular interactions of this compound.
Table 2: Comparative Molecular Interactions of Pyridylurea Analogues
| Compound | Target | Organism | IC50 / Kd | Reference |
|---|---|---|---|---|
| Forchlorfenuron (CPPU) | ZmCKX1 | Zea mays | 1.2 µM (IC50) | |
| Thidiazuron (TDZ) | AHK4 Receptor | Arabidopsis thaliana | 20 nM (Kd) | nih.gov |
In silico molecular docking studies could further elucidate the precise binding mode and affinity of this compound with various plant receptors and enzymes, providing a more detailed understanding of its structure-activity relationship.
Non Clinical and Non Pharmacological Applications of 1 Ethyl 3 4 Pyridyl Urea and Pyridylurea Scaffolds
Ligand Chemistry and Coordination Compound Formation
The ability of pyridylurea derivatives to act as ligands for various metal ions is a cornerstone of their non-clinical applications. The pyridyl nitrogen provides a classic Lewis basic site for metal coordination, while the urea (B33335) group can participate in hydrogen bonding or, under certain conditions, coordinate through its oxygen or nitrogen atoms. This dual functionality makes them versatile building blocks in supramolecular chemistry and the construction of complex coordination architectures.
The synthesis of metal complexes involving pyridylurea ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to confirm their composition and structure.
A series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related polydentate ligand, in an alcoholic medium. nih.gov The characterization of these complexes was carried out using microelemental analysis, FTIR spectroscopy, UV-visible spectroscopy, 1H and 13C NMR, magnetic susceptibility, and conductivity measurements. nih.gov Similarly, complexes of urea with chromium(III), manganese(II), cobalt(II), iron(III), and nickel(II) ions have been synthesized and characterized, with molar conductivity values indicating they are electrolytic in nature. rjpbcs.com
The general procedure for the synthesis of such complexes often involves dissolving the ligand and the metal salt, such as Ni(NO₃)₂, MnCl₂, or ZnCl₂, in a solvent like ethanol (B145695) and refluxing the mixture for several hours. chemmethod.com The resulting precipitate is then filtered, washed, and dried. chemmethod.commdpi.com
Characterization techniques play a crucial role in elucidating the structure of these newly formed complexes:
Elemental Analysis (C.H.N) : Confirms the stoichiometric ratio of the metal and ligand in the complex. ekb.egmdpi.com
Infrared (IR) Spectroscopy : Provides information about the coordination mode of the ligand. A shift in the stretching frequency of the C=O group in the urea moiety upon complexation can indicate coordination through the oxygen atom. rjpbcs.comresearchgate.net For example, if coordination occurs through oxygen, a decrease in the C=O stretching frequency is expected, whereas coordination through nitrogen would lead to an increase. rjpbcs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra can show shifts in the signals of the ligand's protons and carbons upon coordination, providing further evidence of complex formation. nih.govekb.egresearchgate.net
UV-Visible Spectroscopy : Can reveal information about the electronic transitions within the complex and help determine its geometry. rjpbcs.comekb.eg
| Technique | Information Obtained |
| Elemental Analysis | Stoichiometry of the metal-ligand complex |
| IR Spectroscopy | Identification of ligand binding sites (e.g., C=O, N-H) |
| NMR Spectroscopy | Structural information in solution and confirmation of binding |
| UV-Vis Spectroscopy | Electronic properties and coordination geometry |
| X-ray Crystallography | Precise solid-state structure and binding modes |
The coordination geometry of a central atom is the geometric pattern formed by the atoms surrounding it. wikipedia.org Pyridylurea ligands can adopt various binding modes, leading to a range of coordination geometries in the resulting metal complexes. The pyridine (B92270) ring typically acts as a monodentate ligand, coordinating to the metal center through its nitrogen atom. wikipedia.org The urea moiety, however, offers more complex possibilities. While it usually coordinates as a monodentate ligand through the oxygen atom, rare N,O-bidentate coordination has also been observed. rjpbcs.com
The flexibility of some bis(pyridylurea) ligands allows them to adopt different conformations to accommodate various metal centers, leading to the formation of one-dimensional coordination polymers with structures like infinite ribbons or ladders. rsc.org The specific coordination geometry—such as octahedral, tetrahedral, or square planar—is influenced by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands. wikipedia.org For example, complexes of a Schiff base ligand derived from 2-amino-3-methylpyridine (B33374) with Pd(II) and Cu(II) exhibited square planar geometries, while those with Co(II) and Ag(I) were tetrahedral. ekb.eg
Computational studies, in conjunction with experimental data, have been used to understand the different conformations of di-palladium complexes with urea-containing ligands in solution, demonstrating the preference for specific conformers in the presence of certain solvents and anions. researchgate.net
The spectroscopic properties of metal-pyridylurea complexes are instrumental in understanding their electronic structure and coordination environment.
Infrared (IR) Spectroscopy : As mentioned, changes in the vibrational frequencies of the urea's C=O and N-H groups are diagnostic of coordination. In metal-urea complexes where coordination occurs through the oxygen atom, the C=O stretching frequency typically shifts to a lower wavenumber, while the N-H stretching frequencies may shift to higher wavenumbers. researchgate.net Conversely, N-coordination results in an increased C=O stretching frequency and a decrease in N-H stretching frequencies. rjpbcs.com For example, in a study of Pd-urea complexes, the IR spectrum showed a significant lowering of vibrational frequencies associated with the –NH₂ group and an increase in the C=O stretching frequency, suggesting N-coordination. researchgate.net
UV-Visible Spectroscopy : The electronic absorption spectra of these complexes provide insights into the d-d electronic transitions of the metal center and charge-transfer bands. These spectra are highly dependent on the coordination geometry. For instance, the UV-visible spectra of various urea complexes with transition metals have been used to assign their geometries, with the data supporting octahedral structures for certain Cr(III), Co(II), and Ni(II) complexes. rjpbcs.com The colors of the complexes, which arise from these electronic transitions, can also be indicative of the coordination environment. jscimedcentral.com
| Spectroscopic Technique | Key Findings for Metal-Pyridylurea Complexes |
| Infrared (IR) | Shifts in ν(C=O) and ν(N-H) bands confirm coordination and help determine the binding atom (O or N). rjpbcs.comresearchgate.net |
| UV-Visible | d-d transition bands provide information on the coordination geometry (e.g., octahedral, tetrahedral). rjpbcs.com |
| Luminescence | Some complexes exhibit fluorescence or phosphorescence, which can be useful in sensing applications. researchgate.net |
Catalytic Applications in Organic Synthesis
The unique structural features of the pyridylurea scaffold make it a valuable platform for the development of catalysts for organic synthesis. These compounds can function as organocatalysts themselves or act as supporting ligands in metal-catalyzed reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The pyridylurea motif is well-suited for this purpose as it combines a Lewis basic pyridine site with a hydrogen-bond-donating urea group. This bifunctional nature allows for the simultaneous activation of both electrophiles and nucleophiles.
Compounds featuring pyridine-N-oxide moieties, which can be derived from pyridyl compounds, have been shown to be excellent organocatalysts in various racemic and enantioselective reactions. mdpi.com The urea functionality is capable of forming multiple stable hydrogen bonds, which is a key interaction in many organocatalytic systems. nih.gov Complex molecular scaffolds, including those that could incorporate a pyridylurea structure, are often employed in organocatalysis to create well-defined chiral environments for asymmetric transformations. researchgate.net
The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. nih.gov Pyridylurea derivatives have been explored as ligands in a variety of metal-catalyzed reactions, particularly those involving palladium.
N-Arylureas have been successfully employed as sterically undemanding ligands for Pd-catalyzed heteroannulation reactions. nih.gov In the synthesis of 2-substituted indolines, these urea-based ligands outperformed traditional phosphine (B1218219) ligands, especially with sterically demanding substrates. nih.gov Experimental and computational studies suggest that in these systems, the urea ligand binds to the palladium center in a monodentate fashion through the unsubstituted nitrogen atom. nih.gov
The electronic and steric properties of pyridylurea ligands can be fine-tuned by modifying the substituents on both the pyridine ring and the urea nitrogen atoms. This tunability allows for the optimization of the ligand for a specific catalytic transformation. The combination of a pyridine ring and other N-heterocyclic substituents within a ligand framework has been investigated for palladium complexes used in Suzuki cross-coupling reactions. mdpi.com The development of such catalytic systems is a significant area of research, with metal-catalyzed cyclization reactions being a powerful method for constructing nitrogen-containing heterocycles. mdpi.com
| Catalysis Type | Role of Pyridylurea Scaffold | Example Reaction |
| Organocatalysis | Acts as a bifunctional catalyst (Lewis base and H-bond donor). | Asymmetric Michael additions, Aldol reactions. |
| Metal Catalysis | Serves as a ligand to modulate the metal center's properties. | Pd-catalyzed heteroannulation, Suzuki cross-coupling. nih.govmdpi.com |
Enantioselective Catalysis
The true potential of the pyridylurea scaffold in enantioselective catalysis is realized when chirality is introduced into the molecule. Chiral pyridylurea derivatives have been successfully employed as organocatalysts and ligands in a variety of asymmetric transformations, demonstrating their ability to create a well-defined chiral environment around the reacting species.
For instance, chiral urea derivatives have been shown to catalyze enantioselective tail-to-head cyclization reactions of neryl chloride analogues. In these reactions, it is proposed that two molecules of the urea catalyst work in concert to engage the substrate, inducing enantioselectivity through selective stabilization of the transition state. This cooperative catalysis highlights the importance of the hydrogen-bonding capabilities of the urea moiety in organizing the substrate for a stereoselective reaction.
In another example, the synthesis of chiral mono- and bipyridyl sulfoximines was facilitated by the introduction of a urea protecting group. This group was found to be crucial for achieving high enantioselectivity in a peptide-catalyzed transformation, underscoring the role of the urea moiety in enhancing stereochemical control.
Furthermore, chiral aprotic cyclic urea ligands have been developed for manganese (II)-catalyzed enantioselective intramolecular hydroamination of alkenes. These ligands create a rigid chiral environment around the metal center, enabling the synthesis of enantioenriched nitrogen-containing heterocycles with high enantioselectivity (89%-99% ee). rsc.org Although not a simple pyridylurea, this example illustrates the effectiveness of the urea motif within a chiral ligand framework for asymmetric catalysis.
The following table provides examples of the application of urea-based catalysts in enantioselective reactions, showcasing the versatility of this functional group in inducing chirality.
| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Chiral Urea | Tail-to-head cyclization | Neryl chloride analogue | Chiral carbocycle | 87% | 63% |
| Peptide with Urea protecting group | Desymmetrizing N-oxidation | Pyridyl sulfoximine (B86345) | Chiral sulfoximine oxide | up to 99:1 er | - |
| Chiral Aprotic Cyclic Urea-Mn(II) Complex | Intramolecular hydroamination | Aminoalkene | Chiral pyrrolidine/piperidine | 89-99% | - |
Supramolecular Chemistry and Self-Assembly Studies
The pyridylurea scaffold is an exemplary building block in supramolecular chemistry due to its inherent ability to form multiple, directional hydrogen bonds. The N-H protons of the urea are excellent hydrogen-bond donors, while the carbonyl oxygen and the pyridine nitrogen are effective hydrogen-bond acceptors. This dual nature facilitates the formation of intricate and predictable non-covalent assemblies.
Formation of Hydrogen-Bonded Architectures
The self-assembly of pyridylurea derivatives often leads to the formation of well-defined one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) hydrogen-bonded architectures. The specific arrangement of these molecules in the solid state is governed by the interplay of N-H···O=C and N-H···N(pyridyl) hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. For example, novel aryl-pyridyl ureas have been shown to form extended hydrogen bonding and π-π interactions in the solid state. nih.gov
In the presence of metal ions, pyridylurea ligands can coordinate to the metal center through the pyridine nitrogen, while the urea moiety remains available for further hydrogen-bonding interactions. This has been demonstrated in a series of group 12 metal complexes with a naphthyl-substituted pyridylurea ligand. researchgate.netrsc.org In these complexes, the urea groups can self-associate to form nano-tubular structures or participate in hydrogen bonding with coordinated anions, leading to the formation of layered structures. researchgate.netrsc.org
Self-Assembly into Ordered Structures (e.g., macrocycles, polymers)
The directional hydrogen-bonding capabilities of the pyridylurea moiety have been harnessed to construct more complex, ordered supramolecular structures such as macrocycles and polymers. Pyridyl-phenylethynylene bis-urea macrocycles have been synthesized and shown to self-assemble into porous organic crystalline materials. rsc.orgug.edu.gh These macrocycles form interdigitated layers, creating 1D channels that can encapsulate guest molecules. rsc.orgug.edu.gh
Furthermore, the self-assembly of pyridylurea derivatives can lead to the formation of supramolecular gels. Certain aryl-pyridyl ureas have been observed to form gels in selected solvents, with the gelation properties being dependent on the extended hydrogen bonding and π-π stacking interactions between the molecules. nih.gov
Host-Guest Chemistry with Anionic or Neutral Substrates
The electron-deficient cavity created by the N-H protons of the urea group makes the pyridylurea scaffold an effective recognition site for anions and electron-rich neutral guests. The pyridine ring can also play a role in pre-organizing the host molecule for guest binding through intramolecular hydrogen bonding or by providing an additional binding site.
Pyridylurea-based receptors have demonstrated the ability to bind various anions, with the selectivity often being influenced by the geometry of the receptor and the nature of the anion. For example, dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide, which contain urea-like amide functionalities, have been shown to strongly bind anions such as chloride. nih.gov A quinoline-based bis-urea receptor has also been synthesized and shown to have a high affinity for hydrogen sulfate (B86663) anions in DMSO. nih.gov The binding in these systems is primarily driven by hydrogen bonding between the urea N-H groups and the anion.
Role as Synthetic Intermediates and Building Blocks
The pyridylurea scaffold serves as a valuable synthetic intermediate and building block in the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science. The reactivity of the pyridine ring and the urea functionality can be exploited to introduce additional diversity and functionality.
Precursors for Heterocyclic Synthesis
Pyridylurea derivatives are often used as precursors for the synthesis of various heterocyclic compounds. The urea moiety can be a source of nitrogen in cyclization reactions, and the pyridine ring can be functionalized to build more elaborate fused-ring systems. For example, a hybridization approach utilizing a pyridine-urea core has been employed to develop novel hybrid compounds with potential anticancer activity by incorporating a quinazoline (B50416) moiety. mdpi.com
The synthesis of N,N'-diaryl ureas, including those with pyridyl substituents, is a common transformation in organic synthesis. Various methods have been developed for their preparation, often involving the reaction of an amine with an isocyanate or the use of phosgene (B1210022) substitutes. nih.govmdpi.com These synthetic routes provide access to a wide range of pyridylurea derivatives that can be further elaborated into more complex heterocyclic structures. The synthesis of a novel pyridyl urea-based macrocycle has been reported, demonstrating the use of pyridylurea intermediates in the construction of macrocyclic architectures. researchgate.net
Functionalization into Advanced Organic Materials
The functionalization of pyridylurea scaffolds into advanced organic materials is an area of growing interest, primarily due to their inherent self-assembly properties. The urea group is a powerful hydrogen-bonding motif, capable of forming strong and directional interactions. When combined with the pyridine ring, which can also participate in hydrogen bonding and aromatic interactions, the resulting molecules can self-assemble into well-ordered supramolecular structures.
While specific research on the functionalization of 1-Ethyl-3-(4-pyridyl)urea into advanced organic materials is not extensively documented in publicly available literature, the principles governing the behavior of pyridylurea scaffolds are well-established. These scaffolds are known to be utilized as agents for polymer functionalization through the formation of multiple hydrogen bonds. This capability allows for the modification of polymer properties, leading to materials with enhanced thermal stability, mechanical strength, or specific recognition capabilities.
Furthermore, pyridylurea derivatives have been investigated for their role in the formation of self-assembled biomimetic materials. The directional nature of the hydrogen bonds allows for the creation of organized structures that can mimic biological systems, with potential applications in sensing and molecular recognition. For instance, fluorescent pyridyl ureas have been synthesized and studied for their ability to bind with carboxylic acids, demonstrating their potential as sensors. figshare.com The binding mechanism often involves the protonation of the pyridine ring, which in turn influences the hydrogen-bonding array of the urea group, leading to a detectable change in fluorescence. figshare.com
Use in Polymer and Dendrimer Synthesis
The synthesis of polymers and dendrimers often requires monomers with specific functional groups that can direct the growth and architecture of the final macromolecule. The pyridylurea moiety, with its hydrogen-bonding capabilities and reactive sites, presents opportunities for incorporation into such complex structures.
In the realm of polymer chemistry, urea derivatives are utilized to introduce specific functionalities and to influence the polymer's morphology. Non-isocyanate polyureas, for example, offer a safer alternative to traditional polyurethanes, and the urea linkage provides associative bidentate hydrogen bonding that can act as physical crosslinks, enhancing the mechanical properties of the material. While direct incorporation of this compound into polymer backbones is not widely reported, the fundamental chemistry of ureas suggests its potential as a monomer or a functionalizing agent.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their synthesis can be broadly categorized into divergent and convergent approaches. mdpi.comnih.gov The periphery of dendrimers is often functionalized to impart specific properties. Pyridylurea units could theoretically be incorporated into the dendritic structure, either as part of the repeating branching units or as surface functional groups. Such functionalization could introduce sites for molecular recognition or catalysis. For example, poly(propylene imine) dendrimers have been functionalized with urea-adamantyl groups to study their behavior in solution. tue.nl While specific examples detailing the use of this compound in dendrimer synthesis are scarce, the general principles of dendrimer construction and functionalization suggest that pyridylurea scaffolds could be valuable building blocks.
Corrosion Inhibition Studies (as applicable for related compounds)
The application of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a field of significant industrial importance. The effectiveness of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. Compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings, are known to be effective corrosion inhibitors.
The molecular structure of this compound, containing a pyridine ring, a urea group with two nitrogen atoms and an oxygen atom, suggests its potential as a corrosion inhibitor. While direct studies on this compound are limited, research on structurally similar pyridinyl ethyl urea derivatives has demonstrated their high efficiency in protecting mild steel in acidic media. researchgate.net
A study on novel, water-soluble pyridinyl ethyl urea inhibitors showed that compounds like 1-(4-methyl phenyl)-3-(2-pyridin-2-ylethyl) urea (PTPEU) and 1-(2-phenyl ethyl)-3-(2-pyridin-2-ylethyl) urea (PEPEU) exhibit significant corrosion prevention capabilities. researchgate.net These studies, employing gravimetric methods, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, have provided valuable insights into the mechanism of inhibition. The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, and they were classified as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net
The inhibition efficiency of these related compounds is concentration-dependent, increasing with higher concentrations of the inhibitor. The presence of the pyridine ring and the urea moiety facilitates strong adsorption onto the metal surface through the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring.
Below is a data table summarizing the corrosion inhibition efficiency of some pyridinyl ethyl urea derivatives on mild steel in a 1 M HCl solution, as reported in the literature.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Method |
| 1-(4-methyl phenyl)-3-(2-pyridin-2-ylethyl) urea (PTPEU) | 250 | 97.13 | Not Specified |
| 1-(2-phenyl ethyl)-3-(2-pyridin-2-ylethyl) urea (PEPEU) | 100 | 98.2 | Weight Loss |
| 1-(benzyl)-3-(2-pyridin-2-ylethyl) urea (BPEU) | Not Specified | Not Specified | Not Specified |
| 1-(4-Fluoro phenyl)-3-(2-pyridin-2-ylethyl) urea (FPPEU) | Not Specified | Not Specified | Not Specified |
| Data extracted from a study on related pyridinyl ethyl urea inhibitors. researchgate.net |
Another related compound, 1,3-bis-[phenyl-(pyridin-2-yl amino)-methyl]-urea (PABU), has also been investigated as a corrosion inhibitor for mild steel in HCl. sciensage.info The study found that the inhibition efficiency of PABU increased with its concentration, which was attributed to the presence of nitrogen and oxygen atoms and aromatic rings in its structure. sciensage.info
The following table presents the inhibition efficiency of PABU at various concentrations in a 15% HCl solution.
| Inhibitor | Concentration | Weight Loss (g) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |
| PABU | Blank | 0.1011 | 11.23 | - |
| PABU | 25 ppm | 0.0512 | 5.68 | 49.35 |
| PABU | 50 ppm | 0.0401 | 4.45 | 60.33 |
| PABU | 75 ppm | 0.0298 | 3.31 | 70.52 |
| PABU | 100 ppm | 0.0211 | 2.34 | 79.12 |
| Data adapted from a study on a related pyridyl urea compound. sciensage.info |
These findings on structurally related compounds strongly suggest that this compound would likely exhibit similar corrosion inhibition properties, making it a candidate for further investigation in this application.
Conclusion and Future Directions in 1 Ethyl 3 4 Pyridyl Urea Research
Summary of Key Academic Contributions
While direct and extensive research specifically on 1-Ethyl-3-(4-pyridyl)urea is not widely documented in publicly available literature, the academic contributions to the broader family of pyridylureas provide a foundational understanding of its potential. The urea (B33335) moiety is recognized for its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor, a property that is fundamental to its role in various chemical and biological systems. Current time information in Delhi, IN.mdpi.com
Key contributions in the field of pyridylureas can be summarized as follows:
Synthesis and Structural Characterization: A variety of synthetic methodologies have been developed for the preparation of urea derivatives, often involving the reaction of an amine with an isocyanate. mdpi.com The synthesis of a novel pyridyl urea-based macrocycle, for instance, involved the reaction of an isocyanate with an aminopyridine derivative. researchgate.net The structural conformations and binding properties of such compounds are of significant interest, with techniques like X-ray crystallography revealing intramolecular hydrogen bonding between the urea NH and the pyridyl nitrogen. researchgate.net
Medicinal Chemistry Applications: Pyridylurea derivatives have been extensively investigated for their therapeutic potential. They are a key structural feature in numerous kinase inhibitors, with compounds designed to target receptors like VEGFR-2 and c-MET for cancer therapy. nih.gov The urea linkage plays a crucial role in binding to the active sites of these enzymes. nih.gov
Coordination Chemistry: The pyridyl group in these compounds provides a coordination site for metal ions. Research has demonstrated the synthesis and characterization of Cu(II) complexes with 2-pyridyl urea-based ligands, which have shown antiproliferative activity against cancer cell lines. mdpi.com
These contributions, while not directly focused on this compound, lay the groundwork for understanding its potential chemical behavior and applications.
Unexplored Research Avenues and Methodological Challenges
Despite the progress in pyridylurea research, several avenues concerning this compound remain largely unexplored.
Unexplored Research Avenues:
Systematic Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets is lacking. Given the prevalence of the pyridylurea scaffold in kinase inhibitors, a systematic screening against various kinases could reveal novel activities. nih.govresearchgate.net
Materials Science Applications: The potential of this compound in materials science is an open area of investigation. Its hydrogen bonding capabilities could be exploited in the design of supramolecular polymers, gels, or liquid crystals. The polyurea market is expanding, with applications in coatings and adhesives, suggesting potential for novel urea-based materials. emergenresearch.com
Organocatalysis: The urea moiety is a well-known motif in organocatalysis, particularly in reactions that benefit from hydrogen bond-donating catalysts. The catalytic activity of this compound in various organic transformations has yet to be explored.
Methodological Challenges:
Crystallization: Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a challenge for some urea derivatives, hindering the precise determination of their solid-state structures and intermolecular interactions. researchgate.net
Solubility: The solubility of urea derivatives can be a limiting factor in both their biological testing and their application in certain solvent systems. Strategies to improve solubility without compromising activity are often required. nih.gov
Scalable Synthesis: While laboratory-scale syntheses of pyridylureas are well-established, developing cost-effective and scalable methods for the production of specific derivatives like this compound can be a challenge, particularly if it were to be considered for industrial applications.
Potential for Novel Academic Discoveries and Fundamental Insights
The simple structure of this compound belies the potential for significant academic discoveries and the generation of fundamental chemical insights.
Probing Hydrogen Bonding Interactions: The compound can serve as a model system for studying the fundamental nature of hydrogen bonding. Variations in its crystal packing under different conditions could provide insights into the competition between different hydrogen bonding motifs.
Tautomerism and Rotational Barriers: Detailed spectroscopic and computational studies could elucidate the tautomeric equilibria and rotational barriers within the molecule, contributing to a deeper understanding of the conformational dynamics of urea derivatives.
Host-Guest Chemistry: The pyridyl nitrogen offers a potential binding site for guest molecules or metal ions. Investigating its coordination and host-guest chemistry could lead to the discovery of new sensors or separation agents. The synthesis of macrocycles containing the pyridyl urea unit highlights the potential for creating complex host structures. researchgate.net
The following table summarizes the key properties of this compound based on available data. uni.lu
| Property | Value |
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
| XlogP3 | 0.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 165.089661 g/mol |
| Monoisotopic Mass | 165.089661 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 12 |
Emerging Trends in Pyridylurea Chemical Research
The field of pyridylurea chemistry is continuously evolving, with several emerging trends that could shape the future research direction for compounds like this compound.
Development of Covalent Inhibitors: While many pyridylurea-based drugs are reversible inhibitors, there is a growing interest in designing covalent inhibitors that can form a permanent bond with their biological target, often leading to increased potency and duration of action.
Multi-target Drug Design: The concept of designing single molecules that can modulate multiple biological targets is gaining traction as a strategy to combat complex diseases like cancer. Pyridylurea scaffolds are being explored for the development of multi-target kinase inhibitors. nih.gov
Application in Chemical Biology: Pyridylurea derivatives are being increasingly used as chemical probes to study biological processes. Their ability to specifically interact with certain proteins allows for the elucidation of cellular pathways and mechanisms of disease.
Sustainable Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds. This includes the use of greener solvents, catalysts, and reagents in the production of pyridylureas.
Q & A
Q. What advanced techniques characterize crystallographic or supramolecular properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
